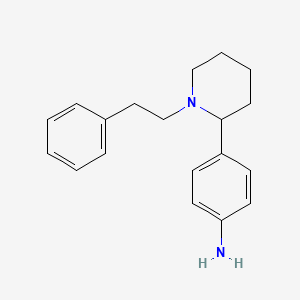
5-(Benzenesulfonyl)quinolin-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Phenylsulfonyl)quinolin-8-ol is a quinoline derivative with the molecular formula C15H11NO3S and a molecular weight of 285.32 g/mol . This compound is characterized by the presence of a phenylsulfonyl group attached to the quinoline ring, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Phenylsulfonyl)quinolin-8-ol typically involves the sulfonylation of quinoline derivatives. One common method is the copper(II)-catalyzed remote sulfonylation of aminoquinolines with sodium sulfinates via radical coupling . This reaction generates environmentally benign byproducts and utilizes stable and safe sodium sulfinates as sulfide sources. The reaction conditions often involve moderate to high yields and are less odorous and more environmentally friendly compared to previous methods .
Industrial Production Methods
Industrial production of 5-(Phenylsulfonyl)quinolin-8-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are often employed to enhance sustainability .
化学反応の分析
Types of Reactions
5-(Phenylsulfonyl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
5-(Phenylsulfonyl)quinolin-8-ol has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 5-(Phenylsulfonyl)quinolin-8-ol involves its interaction with specific molecular targets and pathways. For example, it acts as an antagonist of serotonin 5-HT6 receptors, which are implicated in various central nervous system disorders . The compound binds to these receptors, inhibiting their activity and modulating neurotransmitter release. This interaction can lead to therapeutic effects in conditions such as Alzheimer’s disease .
類似化合物との比較
Similar Compounds
N,N-Dimethyl-3-(phenylsulfonyl)quinoline-8-amine: Exhibits high selectivity for serotonin receptors.
4-Methylamino-8-dimethylamino-3-(phenylsulfonyl)quinoline: Known for its multimodal activity.
N-Methyl-8-(piperazin-1-yl)-3-(phenylsulfonyl)quinoline-4-amine: Demonstrates significant receptor binding affinity.
Uniqueness
5-(Phenylsulfonyl)quinolin-8-ol stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to act as a versatile building block for the synthesis of various derivatives and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
特性
CAS番号 |
61430-90-8 |
|---|---|
分子式 |
C15H11NO3S |
分子量 |
285.3 g/mol |
IUPAC名 |
5-(benzenesulfonyl)quinolin-8-ol |
InChI |
InChI=1S/C15H11NO3S/c17-13-8-9-14(12-7-4-10-16-15(12)13)20(18,19)11-5-2-1-3-6-11/h1-10,17H |
InChIキー |
VTJJCUYCRNLTNI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C3C=CC=NC3=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Boc-3-[(2-fluorophenyl-amino)-methyl]-azetidine](/img/structure/B11843921.png)
![Benz[g]isoquinoline-3,5,10(2H)-trione, 9-(acetyloxy)-](/img/structure/B11843925.png)

![1-Benzyl-4-chloro-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid](/img/structure/B11843933.png)
![4-Bromo-6-cyanobenzo[b]thiophene-2-carboxylic acid](/img/structure/B11843940.png)





![3-(3-Methylchromeno[4,3-c]pyrazol-1(4H)-yl)aniline](/img/structure/B11843984.png)

